molecular formula C18H14ClFN2O3S B2556141 N'-(3-chloro-4-fluorophenyl)-N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]ethanediamide CAS No. 2097859-17-9

N'-(3-chloro-4-fluorophenyl)-N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]ethanediamide

Cat. No.: B2556141
CAS No.: 2097859-17-9
M. Wt: 392.83
InChI Key: NBQLFFBSBORFHF-UHFFFAOYSA-N
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Description

N'-(3-chloro-4-fluorophenyl)-N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]ethanediamide is a useful research compound. Its molecular formula is C18H14ClFN2O3S and its molecular weight is 392.83. The purity is usually 95%.
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Scientific Research Applications

Organic Synthesis and Functionalization

  • A study by Zhang et al. (2017) demonstrated the photoinduced direct oxidative annulation of 1-aryl-2-(furan/thiophen-2-yl)butane-1,3-diones, leading to highly functionalized polyheterocyclic compounds. This process occurs without the need for transition metals and oxidants, showcasing a novel method for constructing complex heterocycles [Zhang et al., 2017].

Materials Science and Organic Electronics

  • In the domain of dye-sensitized solar cells, a study by Kim et al. (2011) explored phenothiazine derivatives with various conjugated linkers, including furan and thiophene. They found that a compound with furan as a conjugated linker exhibited a significant improvement in solar energy-to-electricity conversion efficiency, highlighting the impact of conjugated linkers on device performance [Kim et al., 2011].

Electrochemical and Electrochromic Properties

  • Research by Hu et al. (2013) on donor–acceptor type monomers, including ethyl 4-(3,6-di(thiophen-2-yl)-9H-carbazole-9-yl)-benzoate (ETCB) and 9-(4-nitrophenyl)-3,6-di(thiophen-2-yl)-9H-carbazole (NDTC), revealed that these compounds exhibit good electrochemical activity and distinct electrochromic properties due to the introduction of different acceptor groups. This indicates their potential application in smart windows and display technology [Hu et al., 2013].

Properties

IUPAC Name

N'-(3-chloro-4-fluorophenyl)-N-[2-(furan-2-yl)-2-thiophen-3-ylethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClFN2O3S/c19-14-8-12(3-4-15(14)20)22-18(24)17(23)21-9-13(11-5-7-26-10-11)16-2-1-6-25-16/h1-8,10,13H,9H2,(H,21,23)(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBQLFFBSBORFHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(CNC(=O)C(=O)NC2=CC(=C(C=C2)F)Cl)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClFN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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